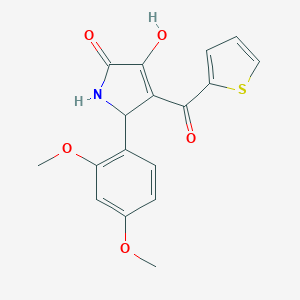
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide, commonly known as FSBA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of biological effects.
Mécanisme D'action
FSBA works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonamide group of FSBA and the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
FSBA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cysteine proteases, FSBA has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. FSBA has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FSBA in lab experiments is its high potency as an inhibitor of cysteine proteases. However, its irreversible binding to the active site of the enzyme can make it difficult to study the effects of reversible inhibitors. Additionally, the sulfonamide group of FSBA can react with other thiol-containing molecules in the cell, potentially leading to off-target effects.
Orientations Futures
Future research on FSBA could focus on the development of new analogs with improved selectivity and potency for specific cysteine proteases. Additionally, the use of FSBA in combination with other inhibitors or chemotherapeutic agents could be explored as a potential treatment for cancer. Finally, the development of new methods for delivering FSBA to specific tissues or cells could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of FSBA involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with sulfamide to form FSBA. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
FSBA has been used in a variety of scientific research applications, including the study of cysteine proteases, which are enzymes involved in a wide range of biological processes. FSBA has been shown to inhibit the activity of cysteine proteases, making it a valuable tool for studying their function. Additionally, FSBA has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H14FNO4S2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14FNO4S2/c19-17-13-7-8-14-18(17)20(25(21,22)15-9-3-1-4-10-15)26(23,24)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
NMQWZWRGPNVMJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B249662.png)
![N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide](/img/structure/B249663.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B249665.png)

![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)
![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)



